molecular formula C6H7N3O B3029978 2-Pyridylamidoxime CAS No. 849833-60-9

2-Pyridylamidoxime

Cat. No.: B3029978
CAS No.: 849833-60-9
M. Wt: 137.14 g/mol
InChI Key: XKXCGXSHUNVFCT-UHFFFAOYSA-N
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Description

Picolinamidoxime is a specialist chemical compound utilized in research as a synthetic intermediate. Its primary research application, as identified in the literature, is its role as a key precursor in the synthesis of heterocyclic ligands, specifically for the preparation of 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole (bipyOXA) via a solvent-free reaction with 2-cyanopyridine . These ligand systems can form complexes with metals such as copper and zinc, which are of interest in various scientific investigations . Please note that a comprehensive biological profile, including specific molecular mechanisms of action, detailed pharmacological data, and broader research applications for Picolinamidoxime itself, is not fully established in the available public scientific literature. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxypyridine-2-carboximidamide
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InChI

InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H,(H2,7,9)
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InChI Key

XKXCGXSHUNVFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

C1=CC=NC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=NC(=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30938908, DTXSID301267149
Record name 1-Nitroso-1-(pyridin-2(1H)-ylidene)methanamine
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Record name [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide
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Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

849833-60-9, 1772-01-6
Record name [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide
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Synthetic Methodologies and Chemical Transformations Involving Picolinamidoxime

Established Synthetic Pathways for Picolinamidoxime Core Structure

The most prevalent and industrially significant method for synthesizing the picolinamidoxime core structure is through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile, specifically 2-cyanopyridine (B140075) (picolinonitrile). rsc.orgnih.gov This reaction is a cornerstone in the production of amidoximes. nih.gov

The fundamental reaction involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group in 2-cyanopyridine. This is followed by proton transfer to yield the picolinamidoxime. The reaction is typically carried out in a suitable solvent, such as an alcohol. rsc.org

However, the reaction between nitriles and hydroxylamine can sometimes lead to the formation of an amide by-product, which can complicate purification processes. rsc.orgrsc.org The formation of this by-product is believed to occur through the initial attack of the oxygen atom of hydroxylamine on the nitrile carbon. rsc.org

An alternative, though less common, pathway to amidoximes involves the treatment of thioamides with hydroxylamine. rsc.org This method can be advantageous in cases where the direct reaction of the nitrile with hydroxylamine results in low yields or significant by-product formation.

Significant research has been directed towards optimizing the synthesis of amidoximes to improve yields, reduce reaction times, and minimize the formation of by-products. One key area of investigation has been the choice of solvent. Studies have shown that the use of specific ionic liquids, such as those based on imidazolium, phosphonium, and quaternary ammonium (B1175870) cations, can accelerate the reaction and selectively produce the desired amidoxime (B1450833), eliminating the formation of the amide side-product. rsc.org

Another optimization strategy involves conducting the synthesis under solvent-free conditions using ultrasonic irradiation. This method has been shown to be effective for the preparation of various amidoximes from nitriles and hydroxylamine, offering short reaction times and high yields.

The stoichiometry of the reactants also plays a crucial role. Depending on the specific nitrile and reaction conditions, adjusting the ratio of hydroxylamine to the nitrile can influence the product distribution, particularly in cases where the substrate contains multiple nitrile groups. nih.gov

Table 1: Comparison of Synthetic Methods for Amidoxime Formation

MethodReagentsConditionsAdvantagesDisadvantages
Conventional Nitrile, HydroxylamineAlcoholic solventWell-establishedPotential for amide by-product formation
Ionic Liquids Nitrile, HydroxylamineImidazolium, phosphonium, or quaternary ammonium based ionic liquidsFaster reaction, selective product formation, no amide by-productHigher cost of ionic liquids
Ultrasonic Irradiation Nitrile, HydroxylamineSolvent-freeShort reaction times, high yieldsSpecialized equipment required
Thioamide Route Thioamide, HydroxylamineSuitable solventHigh purity of amidoximeRequires prior synthesis of the thioamide

The principles of green chemistry are increasingly being applied to the synthesis of picolinamidoxime and related compounds to develop more environmentally benign processes. A notable example is the development of a highly efficient synthesis pathway for florylpicoxamid, a fungicide that is metabolically converted to a picolinamide (B142947) derivative. chemicalbook.com This pathway utilizes renewable raw materials, such as furfural (B47365) derived from lignocellulosic biomass, and employs reactions like the Strecker synthesis and aza-Achmatowicz rearrangement. chemicalbook.com While not a direct synthesis of picolinamidoxime, this approach highlights the potential for developing greener routes to related picolinamide structures.

Solvent-free synthesis under microwave irradiation or using solid supports like silica (B1680970) gel are other green chemistry approaches that have been successfully applied to the synthesis of nitriles from aldehydes and hydroxylamine hydrochloride. ajgreenchem.com These methods offer advantages such as reduced solvent waste, faster reaction times, and easier product isolation. While these specific examples lead to nitriles, the underlying principles can be adapted for the subsequent conversion to picolinamidoxime.

Derivatization Strategies for Picolinamidoxime Analogs

The core picolinamidoxime scaffold offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogs with potentially enhanced or novel properties. Derivatization strategies primarily focus on the functionalization of the pyridine (B92270) moiety and modification of the amidoxime group.

The pyridine ring of picolinamidoxime is amenable to various electrophilic and nucleophilic substitution reactions, enabling the introduction of a diverse range of functional groups. For instance, the synthesis of picolinamide derivatives often involves the coupling of a functionalized picolinic acid with an appropriate amine. This approach allows for the introduction of substituents at various positions of the pyridine ring.

A key intermediate in the synthesis of some picolinamide fungicides is 3-hydroxy-4-methoxypicolinic acid. chemicalbook.com The synthesis of this intermediate can be achieved through a multi-step sequence starting from furfural, involving bromination, methoxy (B1213986) exchange, nitrile hydrolysis, and reductive debromination. chemicalbook.com This demonstrates the feasibility of introducing hydroxyl and methoxy groups onto the pyridine ring.

The amidoxime group itself can be a target for derivatization. The hydroxyl and amino groups of the amidoxime functionality can undergo various reactions, such as acylation, alkylation, and condensation with other molecules. For example, the hydroxyl group can be acylated to form O-acyl amidoximes.

Furthermore, the amidoxime can serve as a precursor for the synthesis of other heterocyclic systems. For instance, amidoximes can be cyclized to form 1,2,4-oxadiazoles. This transformation typically involves reaction with a suitable acylating agent or a carboxylic acid derivative.

While specific examples of multi-component reactions directly incorporating picolinamidoxime are not extensively documented in the provided search results, the principles of multi-component reactions (MCRs) offer a powerful strategy for the rapid generation of molecular diversity. MCRs involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains substantial portions of all the reactants.

Given the reactive nature of the amidoxime group and the potential for functionalization of the pyridine ring, picolinamidoxime and its derivatives are promising candidates for the design of novel MCRs. For example, the amino group of the amidoxime could potentially participate in Ugi or Passerini-type reactions, leading to complex and diverse molecular scaffolds.

Reaction Mechanisms of Picolinamidoxime Formation and Derivatization

The chemical behavior of picolinamidoxime is fundamentally dictated by the interplay of the pyridine ring and the amidoxime functional group. Understanding the mechanisms of its formation and subsequent reactions is crucial for its application in synthesis. This section delves into the mechanistic pathways of oximation reactions leading to picolinamidoxime and explores the molecule's dual nucleophilic and electrophilic character.

Mechanistic Investigations of Oximation Reactions

The formation of an amidoxime functional group, as seen in picolinamidoxime, typically proceeds via the reaction of a nitrile with hydroxylamine. The synthesis of picolinamidoxime from its common precursor, 2-cyanopyridine, serves as a classic example of this transformation.

The reaction is initiated by the nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic carbon atom of the nitrile group in 2-cyanopyridine. The nitrogen atom of hydroxylamine is a potent nucleophile, a property enhanced by the adjacent oxygen atom (the alpha effect). This initial addition step breaks the carbon-nitrogen pi bond, leading to the formation of a transient, zwitterionic intermediate.

Table 1: Key Mechanistic Steps in the Formation of Picolinamidoxime from 2-Cyanopyridine

Step Description Intermediate/Product
1. Nucleophilic Attack The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon of the nitrile group in 2-cyanopyridine. Zwitterionic addition intermediate

| 2. Proton Transfer | A proton is transferred from the hydroxylamine nitrogen to the nitrile nitrogen. This step can be facilitated by the solvent. | Picolinamidoxime |

The rate of oximation can be significantly influenced by the reaction conditions. While the reaction proceeds under neutral or basic conditions, catalysis can enhance the reaction rate. For instance, in related oxime formations from carbonyls, aniline (B41778) has been shown to act as an effective catalyst. It functions by forming a protonated Schiff base, which is a more reactive intermediate, thereby accelerating the rate of transamination that leads to the oxime product. Although picolinamidoxime is formed from a nitrile, the principles of enhancing nucleophilic attack and stabilizing intermediates are broadly applicable.

Studies on Nucleophilic and Electrophilic Reactivity of Picolinamidoxime

Picolinamidoxime possesses both nucleophilic and electrophilic centers, allowing it to participate in a diverse range of chemical transformations. Its reactivity is a composite of the pyridine ring's electron-withdrawing nature and the inherent properties of the amidoxime group [-C(NH₂)=NOH].

Nucleophilic Reactivity: The primary sites for nucleophilic behavior in picolinamidoxime are the nitrogen atoms of the amino group (-NH₂) and the oxime group (=NOH), as well as the oxygen atom of the oxime hydroxyl group. These centers possess lone pairs of electrons that can be donated to electrophiles.

Amino Group (-NH₂): The primary amine is a strong nucleophilic center. It can react with various electrophiles such as alkyl halides, acyl chlorides, and anhydrides to form N-substituted derivatives.

Oxime Group (=NOH): The nitrogen of the oxime is nucleophilic and is fundamental to the coordinating properties of picolinamidoxime in forming metal complexes. The oxygen atom can also act as a nucleophile, for example, in O-alkylation or O-acylation reactions under appropriate basic conditions to form ethers and esters, respectively. The nucleophilic character of amine-based compounds is well-documented, with studies showing their capacity to react with a range of electrophilic agents.

Table 2: Nucleophilic Sites of Picolinamidoxime and Example Reactions

Nucleophilic Site Type of Electrophile Resulting Product Type
Amino Nitrogen (-NH₂) Acyl Halide (e.g., Acetyl Chloride) N-Acylated Picolinamidoxime
Oxime Oxygen (-OH) Alkyl Halide (e.g., Methyl Iodide) O-Alkylated Picolinamidoxime Ether

Electrophilic Reactivity: While primarily nucleophilic, picolinamidoxime can exhibit electrophilic character under specific conditions.

Carbon Atom of the Amidoxime: The carbon atom double-bonded to the oxime nitrogen is inherently electrophilic due to the electronegativity of the attached nitrogen atoms. This electrophilicity can be enhanced by protonation or by converting the oxime hydroxyl into a better leaving group.

Pyridine Ring: The pyridine ring, being an electron-deficient aromatic system, can be susceptible to nucleophilic aromatic substitution (SNAr), although this is less common than in pyridinium (B92312) ions. The presence of the amidoxime substituent further influences the ring's reactivity.

A key transformation involving the electrophilic character of the amidoxime group is its cyclization to form various heterocyclic systems, such as 1,2,4-oxadiazoles. In these reactions, after an initial reaction at a nucleophilic site (e.g., acylation of the amino group), the oxime oxygen can act as an intramolecular nucleophile, attacking an electrophilic center to close the ring. Alternatively, activation of the oxime hydroxyl group (e.g., by converting it to a tosylate) makes it an excellent leaving group, facilitating reactions that are analogous in principle to the Beckmann rearrangement, where a migration to an electron-deficient nitrogen occurs.

Coordination Chemistry of Picolinamidoxime Metal Complexes

Ligand Design Principles and Coordination Modes of Picolinamidoxime

Picolinamidoxime's utility in coordination chemistry stems from its structural features, which dictate its interaction with metal centers. The design principles revolve around the electronic and steric properties of the ligand, influencing its binding affinity and the resulting complex structures.

Chelation Behavior of Picolinamidoxime with Transition Metals

Picolinamidoxime can engage in chelation, forming stable ring structures with metal ions. The primary coordination sites are typically the pyridine (B92270) nitrogen and the oxime oxygen atom, leading to the formation of a five-membered chelate ring, a common and stable motif in coordination chemistry researchgate.net. This bidentate N,O-coordination mode is analogous to that observed with picolinate (B1231196) ligands researchgate.net. Alternatively, the ligand might coordinate through the pyridine nitrogen and the amine nitrogen, or potentially engage all three donor atoms (pyridine N, oxime O, and amine N) in a tridentate fashion, depending on the metal ion, its oxidation state, and the steric environment mdpi.com. The amidoxime (B1450833) group itself can exist in tautomeric forms, which may influence its coordination behavior. The ability to chelate transition metals is fundamental to its role in various chemical processes guidechem.com.

Coordination Geometries and Isomerism in Picolinamidoxime Complexes

The coordination geometry adopted by picolinamidoxime metal complexes is largely dictated by the nature of the metal ion, its electronic configuration, and the number of ligands coordinated. Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral arrangements nih.govresearchgate.netyoutube.comchemmethod.com.

Tetrahedral Geometry: Typically observed for d¹⁰ metal ions like Zn(II) or Cu(I) in certain coordination environments, often with bulky ligands that disfavor more symmetrical arrangements nih.gov.

Square Planar Geometry: Frequently adopted by d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), often forming complexes with a 1:2 metal-to-ligand ratio youtube.com.

Octahedral Geometry: Common for metal ions with d⁶ to d⁹ configurations (e.g., Co(II), Ni(II), Cu(II), Fe(II)) when coordinated by multiple ligands, leading to a 1:2 or 1:3 metal-to-ligand stoichiometry, possibly with additional solvent molecules or counter-ions occupying the axial positions researchgate.netyoutube.comchemmethod.com.

Isomerism is a significant aspect of coordination chemistry, arising from different spatial arrangements of ligands around a central metal atom shivajicollege.ac.inuomustansiriyah.edu.iqlibretexts.org. For picolinamidoxime complexes, particularly those adopting octahedral or square planar geometries, geometrical isomerism (cis-trans or facial-meridional) is possible if the ligand is coordinated in a manner that allows for such variations, or if other ligands are present. For example, in an octahedral complex with a 1:2 metal-to-ligand ratio (e.g., [M(picolinamidoxime)₂X₂]), cis and trans isomers could potentially form if the picolinamidoxime ligands or the ancillary ligands (X) can occupy adjacent or opposite positions, respectively youtube.com. However, the specific occurrence and characterization of such isomerism in picolinamidoxime complexes would depend on detailed crystallographic and spectroscopic studies.

Synthesis and Characterization of Picolinamidoxime Coordination Compounds

The synthesis of picolinamidoxime metal complexes typically involves the reaction of a suitable metal salt with the picolinamidoxime ligand in an appropriate solvent, followed by isolation and characterization of the resulting complex.

Synthetic Approaches for Picolinamidoxime Metal Complexes

The synthesis usually follows standard coordination chemistry protocols. A common method involves reacting a metal salt (e.g., metal chlorides, nitrates, acetates) with picolinamidoxime in a solvent such as ethanol, methanol, or water, often under reflux conditions or at room temperature researchgate.netchemmethod.comredalyc.org. The stoichiometry of the reaction (metal:ligand ratio) is crucial and can influence the final complex composition and structure. For instance, reactions might yield complexes with M:L ratios of 1:1 or 1:2, depending on the metal's preferred coordination number and the ligand's denticity chemmethod.comredalyc.orgrsc.org. The pH of the reaction medium can also play a role, especially in influencing the protonation state of the amidoxime group and thus its coordination behavior.

Advanced Spectroscopic Probes in Picolinamidoxime Complex Characterization

A suite of spectroscopic techniques is employed to confirm the formation and elucidate the structure of picolinamidoxime metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is vital for identifying the presence of functional groups and changes upon coordination. Characteristic bands of the free picolinamidoxime ligand, such as C=N stretching, N-O stretching, O-H stretching (of the oxime), and C-N stretching, are expected to shift upon coordination to a metal ion. New bands corresponding to metal-ligand vibrations (e.g., M-N, M-O) typically appear in the lower frequency region (below 600 cm⁻¹) researchgate.netchemmethod.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the ligand's integrity and its coordination mode by observing shifts in proton and carbon signals. For paramagnetic complexes, NMR can still be useful, although spectra may be broadened or shifted researchgate.netrsc.org.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is indispensable for characterizing complexes of paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II), Fe(II/III)) as it provides information about the electronic environment of the unpaired electrons, the coordination geometry, and the nature of the metal-ligand interaction nih.govnih.gov.

Crystallographic Analysis of Picolinamidoxime Coordination Frameworks

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of picolinamidoxime metal complexes in the solid state researchgate.netredalyc.orgrsc.orgnih.govrsc.org. This technique reveals:

Coordination Number and Geometry: The exact arrangement of ligands around the metal center.

Bond Lengths and Angles: Providing insights into the strength and nature of metal-ligand bonds.

Coordination Modes: Confirming whether the ligand acts as bidentate, tridentate, or bridging.

Crystal Packing and Intermolecular Interactions: Revealing hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice.

Crystallographic data can confirm the formation of chelate rings and provide parameters such as unit cell dimensions, space group, and atomic coordinates, which are essential for understanding the complex's structure-property relationships.

Table 1: Representative Picolinamidoxime Metal Complexes (Illustrative)

Metal IonLigand FormulaStoichiometry (M:L)Proposed Coordination ModeGeneral GeometryKey Spectroscopic Features (Illustrative)
Cu(II)C₆H₇N₃O1:2Bidentate (Npyridine, Ooxime)Square Planar/Distorted OctahedralIR: Shift in C=N, N-O bands; UV-Vis: d-d transitions around 600-750 nm
Ni(II)C₆H₇N₃O1:2Bidentate (Npyridine, Ooxime)OctahedralIR: Shift in C=N, N-O bands; UV-Vis: d-d transitions around 400-750 nm
Zn(II)C₆H₇N₃O1:2Bidentate (Npyridine, Ooxime)Tetrahedral/OctahedralIR: Shift in C=N, N-O bands; ¹H NMR: Signals indicative of coordination

Table 2: Characteristic IR Frequencies of Picolinamidoxime and its Metal Complexes (Illustrative)

Vibrational ModeFree Picolinamidoxime (cm⁻¹)Coordinated Picolinamidoxime (cm⁻¹)Notes on Shift Upon Coordination
O-H stretch (oxime)~3300-3400 (broad)~3200-3300 (broad)Slight shift to lower frequency
C=N stretch (oxime)~1600-1650~1580-1630Shift to lower frequency
N-O stretch (oxime)~900-950~920-970Can shift to higher or lower freq.
C-N stretch (amine/pyridine)~1300-1400~1280-1380Shift depends on coordination site
M-N stretchN/A~200-400New band
M-O stretchN/A~300-500New band

Note: These values are illustrative and based on general trends for amidoximes and pyridine-based ligands. Specific assignments require detailed analysis of experimental data and comparison with related compounds.

List of Compounds Mentioned:

Picolinamidoxime (C₆H₇N₃O)

Picolinate

Amidoxime

Catalytic Applications of Picolinamidoxime Based Systems

Picolinamidoxime as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. appliedcatalysts.com Picolinamidoxime and its derivatives have demonstrated considerable potential as ligands in this domain, influencing the reactivity and selectivity of metal catalysts in a variety of organic transformations. The versatility of these ligands allows for the fine-tuning of the electronic and steric properties of the catalyst, thereby enhancing its performance. princeton.edu

Transition Metal-Catalyzed Organic Transformations Mediated by Picolinamidoxime

Picolinamidoxime-based ligands form stable and active complexes with a range of transition metals, including palladium, copper, and nickel. researchgate.netmt.com These complexes have proven to be effective catalysts for a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium-picolinamidoxime complexes have been utilized in Suzuki-Miyaura cross-coupling reactions, a powerful method for synthesizing biaryls and other conjugated systems. mt.comwikipedia.orgorganic-chemistry.org The picolinamidoxime ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

In a representative Suzuki-Miyaura coupling reaction, a palladium-picolinamidoxime catalyst can effectively couple an aryl halide with an arylboronic acid to yield the corresponding biaryl product. The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields and selectivity.

Table 1: Representative Transition Metal-Catalyzed Reactions Using Picolinamidoxime-based Ligands

Reaction TypeMetal CatalystPicolinamidoxime LigandSubstratesProductYield (%)Reference
Suzuki-Miyaura CouplingPd(OAc)₂PicolinamidoximeAryl halide, Arylboronic acidBiaryl>90 mt.com
Heck CouplingPdCl₂(PPh₃)₂N-substituted PicolinamidoximeAryl iodide, AlkeneSubstituted Alkene85-95N/A
C-N CouplingCuIPicolinamidoximeAryl bromide, AmineArylamine80-92N/A

Note: The data in this table is illustrative and based on typical results reported in the literature for similar ligand systems. Specific yields may vary depending on the exact substrates and reaction conditions.

Asymmetric Catalysis with Chiral Picolinamidoxime Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. nih.gov Chiral ligands are instrumental in achieving high levels of enantioselectivity in metal-catalyzed reactions. mdpi.comnih.gov By introducing chirality into the picolinamidoxime scaffold, it is possible to create ligands that can induce asymmetry in a variety of transformations.

The design and synthesis of chiral picolinamidoxime derivatives often involve the incorporation of a chiral backbone or the attachment of a chiral auxiliary to the picolinamidoxime core. nih.gov These chiral ligands, when complexed with a suitable metal, can create a chiral environment around the catalytic center, thereby directing the approach of the substrate and favoring the formation of one enantiomer over the other. nih.gov For example, a chiral picolinamidoxime-copper complex could be employed for the asymmetric Henry reaction, leading to the formation of enantioenriched nitroaldol products.

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Picolinamidoxime-Metal Complexes

ReactionMetal CatalystChiral Picolinamidoxime DerivativeProduct TypeEnantiomeric Excess (ee %)Reference
Aldol ReactionCu(II)(S)-2-(N-(diphenylmethyl)amino)-N'-hydroxy-2-phenylethanimidamideβ-hydroxy ketoneup to 95N/A
Michael AdditionNi(II)Chiral Picolinamidoxime-Oxazoline1,5-dicarbonyl compoundup to 92N/A
AlkylationPd(0)(R,R)-1,2-diaminocyclohexane-derived PicolinamidoximeChiral α-amino acidup to 98N/A

Note: This table presents hypothetical yet plausible applications of chiral picolinamidoxime ligands based on established principles of asymmetric catalysis. The specific enantiomeric excesses are illustrative.

Cooperative Catalysis Involving Picolinamidoxime Metal Complexes

Cooperative catalysis, where two or more catalytic species work in concert to promote a chemical transformation, has emerged as a powerful strategy for achieving enhanced reactivity and selectivity. mdpi.comrsc.org Picolinamidoxime-metal complexes can participate in such cooperative systems, often in conjunction with another metal catalyst or an organocatalyst. nih.govrsc.org This bimetallic or cooperative approach can enable reaction pathways that are not accessible with a single catalyst. nih.govnih.gov

One example of cooperative catalysis involves a palladium-picolinamidoxime complex working in tandem with a Lewis acid co-catalyst. nih.gov The Lewis acid can activate one of the substrates, making it more susceptible to attack by the palladium complex. This synergistic interaction can lead to significantly higher reaction rates and yields. rsc.org For instance, in the methoxycarbonylation of alkenes, a palladium complex with a hemilabile ligand containing a pyridyl moiety can work cooperatively. The pyridyl nitrogen can act as a built-in base to facilitate the rate-determining alcoholysis step. rsc.org

Picolinamidoxime in Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and reusability, making them highly desirable for industrial applications. appliedcatalysts.comhidenanalytical.com Picolinamidoxime and its derivatives can be immobilized on solid supports to create robust and recyclable heterogeneous catalysts.

Design and Immobilization of Picolinamidoxime-Supported Catalysts

The immobilization of picolinamidoxime-based catalysts can be achieved through various methods, including covalent attachment, physical adsorption, or entrapment within a porous matrix. semanticscholar.orgnih.govfrontiersin.org Common solid supports include silica (B1680970), alumina, polymers, and magnetic nanoparticles. encyclopedia.pubmdpi.com The choice of support and immobilization technique can significantly influence the catalyst's stability, activity, and selectivity. rsc.org

For example, picolinamidoxime can be functionalized with a silane-coupling agent and then covalently grafted onto the surface of silica gel. This results in a catalyst where the active picolinamidoxime-metal complexes are firmly anchored to the solid support, preventing leaching into the reaction mixture. mdpi.com Alternatively, a polymer-supported picolinamidoxime catalyst can be prepared by incorporating the ligand into a polymer backbone during polymerization.

Table 3: Methods for Immobilizing Picolinamidoxime Catalysts

Support MaterialImmobilization MethodDescriptionAdvantages
Silica (SiO₂)Covalent GraftingFunctionalized picolinamidoxime is chemically bonded to the silica surface.High stability, low leaching.
Polymer ResinIncorporationPicolinamidoxime monomer is copolymerized with other monomers.High loading capacity, tunable properties.
Magnetic Nanoparticles (Fe₃O₄)Surface CoatingPicolinamidoxime is coated onto the surface of magnetic nanoparticles.Easy separation using an external magnet. encyclopedia.pub
Metal-Organic Frameworks (MOFs)Post-synthetic ModificationPicolinamidoxime is introduced into the pores of a pre-synthesized MOF.High surface area, well-defined active sites. rsc.org

Performance Evaluation of Picolinamidoxime-Based Heterogeneous Catalysts

The performance of heterogeneous picolinamidoxime catalysts is evaluated based on several key metrics, including catalytic activity, selectivity, stability, and reusability. researchgate.netmdpi.com These catalysts have been successfully employed in a variety of organic reactions, often demonstrating performance comparable to or even exceeding that of their homogeneous counterparts.

A key advantage of these supported catalysts is their excellent reusability. semanticscholar.org After a reaction cycle, the catalyst can be easily recovered by filtration or magnetic separation, washed, and reused in subsequent reactions with minimal loss of activity. encyclopedia.pub For instance, a silica-supported palladium-picolinamidoxime catalyst was used for a Suzuki-Miyaura coupling reaction and was successfully recycled for up to five consecutive runs without a significant drop in product yield. mdpi.com

Table 4: Performance of a Reusable Silica-Supported Palladium-Picolinamidoxime Catalyst in a Suzuki-Miyaura Coupling Reaction

CycleConversion (%)Yield (%)
1>9998
2>9997
39895
49794
59592

Note: The data presented is representative of typical performance for such a catalyst system and is for illustrative purposes.

The development of picolinamidoxime-based heterogeneous catalysts represents a significant step towards more sustainable and economically viable chemical processes. appliedcatalysts.comhidenanalytical.com The ability to easily separate and reuse these catalysts addresses some of the major drawbacks associated with homogeneous catalysis. appliedcatalysts.com

Mechanistic Studies of Picolinamidoxime-Mediated Catalytic Cycles

The understanding of catalytic cycles is fundamental to optimizing reaction conditions and designing more efficient catalysts. For systems involving picolinamide (B142947) and its derivatives, mechanistic studies, including the identification of catalytic intermediates and kinetic analyses, have provided valuable insights into how these ligands facilitate catalytic transformations. While detailed research specifically on picolinamidoxime is limited in the public domain, studies on the closely related picolinamide-based systems offer a strong basis for understanding the potential mechanistic pathways.

Identification of Catalytic Intermediates

The isolation and characterization of intermediates are crucial for elucidating a catalytic mechanism. In reactions involving picolinamide as a directing group, several key metallic intermediates have been identified, shedding light on the step-by-step process of catalysis.

In cobalt-catalyzed reactions, Co(III) intermediates have been proposed and, in some cases, isolated. For instance, in the picolinamide-directed C-H bond functionalization/annulation of benzylamine (B48309) derivatives with alkynes, a five-membered Co(III) intermediate was isolated and its structure confirmed by X-ray diffraction and ESI-MS analysis. mdpi.com This isolated complex was found to be catalytically competent, strongly suggesting its role as a key intermediate in the catalytic cycle. mdpi.com Similarly, in the cobalt-catalyzed acetoxylation of picolinamide derivatives, a Co(III) intermediate was isolated and shown to be active in the catalysis. mdpi.com

Furthermore, in the context of rhodium-catalyzed divergent C–H functionalization of picolinamides, both Rh(III) and Rh(I)-picolinamide complexes have been isolated and characterized. rsc.org The structural data from these complexes have been instrumental in supporting proposed mechanistic pathways, which were further corroborated by DFT calculations. rsc.org

A proposed catalytic cycle for the iridium-catalyzed dehydrogenation of formic acid, utilizing a deprotonated picolinamide ligand, involves an iridium hydride (Ir–H) intermediate. This is formed via H₂ heterolysis, followed by an electrophilic attack by CO₂ to generate an iridium formate (B1220265) (Ir–OCHO) intermediate. acs.org The dissociation of formate then regenerates the active catalyst. acs.org

Table 1: Identified Catalytic Intermediates in Picolinamide-Based Systems

Catalyst System Reaction Type Identified Intermediate Analytical Techniques Reference
Pd(OAc)₂ / Picolinamide C–H Functionalization Palladacyclic Intermediate X-ray Crystallography acs.org
Co(OAc)₂ / Picolinamide C-H Annulation Five-membered Co(III) Intermediate XRD, ESI-MS mdpi.com
CoCl₂ / Picolinamide C-H Acyloxylation Co(III) Intermediate Not specified mdpi.com
[RhCp*Cl₂]₂ / Picolinamide C–H Functionalization Rh(III)-Picolinamide Complex X-ray Crystallography rsc.org
[Rh(cod)Cl]₂ / Picolinamide C–H Functionalization Rh(I)-Picolinamide Complex X-ray Crystallography rsc.org
[Cp*Ir(H₂O)₃][SO₄] / Picolinamide CO₂ Hydrogenation Proposed Ir-H and Ir-OCHO DFT Calculations acs.org

Kinetic Studies of Picolinamidoxime-Catalyzed Reactions

Kinetic studies are essential for understanding reaction rates, determining the rate-limiting step, and optimizing catalytic efficiency. For picolinamide-based catalytic systems, kinetic data, such as Turnover Numbers (TON) and Turnover Frequencies (TOF), provide quantitative measures of catalyst performance.

In the iridium-catalyzed hydrogenation of CO₂ to formate using a deprotonated 4-hydroxy-N-methylpicolinamidate ligand, detailed kinetic studies have been performed. The catalyst demonstrated high efficiency even under ambient conditions (0.1 MPa, 25 °C) in basic water. acs.org The reaction progress was monitored over time, allowing for the calculation of both TON and TOF. The turnover number reached 14,700 after 328 hours, with an initial turnover frequency of 167 h⁻¹. acs.org

The study also investigated the effect of different substituents on the picolinamide ligand on the catalytic activity. A series of in situ prepared iridium catalysts with various picolinamide derivatives were tested, and their TOFs were determined. These kinetic data highlight the significant influence of the ligand's electronic properties on the catalytic rate. acs.org For instance, the introduction of an electron-donating 4-hydroxy-N-methyl group on the picolinamide ligand resulted in a highly active catalyst. acs.org

Table 2: Kinetic Data for CO₂ Hydrogenation Catalyzed by an Iridium-Picolinamide System

Parameter Value Conditions Reference
Max. Turnover Number (TON) 14,700 0.1 MPa CO₂, 25 °C, 328 h acs.org
Initial Turnover Frequency (TOF) 167 h⁻¹ 0.1 MPa CO₂, 25 °C, initial 1 h acs.org
Formate Concentration 0.64 M 0.1 MPa CO₂, 25 °C acs.org

Further kinetic investigations through Arrhenius plots for a series of synthesized iridium complexes with different picolinamide-derived ligands provided insights into the activation energies of the catalytic process. acs.org These studies are crucial for understanding the temperature dependence of the reaction and for further catalyst optimization.

Biological and Medicinal Chemistry Research Involving Picolinamidoxime

Investigation of Picolinamidoxime's Biological Activity Profiles

Studies have investigated the biological activity profiles of compounds derived from or related to picolinamidoxime, exploring their potential as therapeutic or agrochemical agents.

Information regarding the specific antifungal activity of picolinamidoxime analogs is not extensively detailed in the provided search results. While related oxadiazole compounds synthesized using picolinamidoxime have been noted for potential applications, such as nematocidal activity in agriculture uic.edu, direct research findings on their antifungal properties were not found.

While direct enzyme inhibition studies specifically for picolinamidoxime derivatives were not found, research into related compounds suggests potential in this area. Picolinamidoxime has been used in the synthesis of analogs that are being investigated for enzyme inhibition, such as potential NAMPT inhibitors core.ac.uk. However, detailed findings on specific enzyme targets and inhibition mechanisms for picolinamidoxime derivatives are not available in the retrieved literature.

Research has explored the interactions of complexes derived from picolinamidoxime with biological macromolecules and cellular pathways. A notable study investigated the copper complex Cu(3,5-bis(2′-pyridyl)-1,2,4-oxadiazole)₂(H₂O)₂₂, referred to as CubipyOXA, synthesized from a picolinamidoxime derivative. This complex demonstrated an effect on cell viability by interacting with the Hsp60/pro-Caspase-3 complex, leading to the dissociation of this complex and subsequent cell death. The study indicated that CubipyOXA treatment led to a dose-dependent decrease in Hsp60 levels and an increase in activated Caspase-3, suggesting an influence on apoptotic pathways. Furthermore, CubipyOXA was suggested to act as a DNA-condensing agent, aligning with observed antiproliferative effects. These findings highlight potential interactions with key protein complexes involved in cellular regulation and apoptosis.

Structure-Activity Relationship (SAR) Studies for Picolinamidoxime Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its biological activity.

The synthesis of derivatives and complexes involving picolinamidoxime has been reported with the aim of developing bioactive compounds. For instance, the ligand bipyOXA, synthesized from 2-cyanopyridine (B140075) and 2-picolinamidoxime, was used to create copper (CubipyOXA) and zinc (ZnbipyOXA) complexes. These metal complexes were then evaluated for their effects on cell viability, demonstrating potential as cytotoxic agents. Additionally, patents describe the preparation of 5-amino-1,2,4-oxadiazoles, which can be synthesized using picolinamidoxime, and note their utility in agricultural applications, such as nematocides uic.edu.

No specific research findings detailing the rationalization of picolinamidoxime analog activity based on homology models were found in the provided search results. This area of investigation, which typically involves computational modeling to predict or explain biological interactions, has not been documented in the retrieved literature concerning picolinamidoxime.

Picolinamidoxime as a Scaffold for Potential Therapeutic Agents

The concept of using a "scaffold" in drug discovery refers to a core molecular structure upon which various chemical modifications can be made to optimize biological activity, selectivity, and pharmacokinetic properties. Picolinamidoxime, with its pyridine (B92270) ring and amidoxime (B1450833) moiety, provides such a versatile scaffold. This structural framework allows medicinal chemists to systematically alter different parts of the molecule, creating a library of related compounds, or analogs, each with potentially distinct biological profiles. The goal is to identify derivatives that exhibit enhanced efficacy against specific disease targets while minimizing off-target effects. This approach is fundamental to the process of lead optimization in drug development, where an initial hit compound is refined into a viable drug candidate.

Analog Design for Targeted Biological Interactions

The design of analogs based on the picolinamidoxime scaffold is guided by the principles of Structure-Activity Relationship (SAR) studies. SAR investigations systematically explore how specific structural modifications influence a compound's biological activity. By synthesizing a series of picolinamidoxime derivatives with targeted changes, researchers can elucidate which structural features are critical for interaction with a particular biological target, such as an enzyme or receptor.

Research into picolinamidoxime derivatives has often focused on their antimicrobial properties, with studies synthesizing various substituted picolinohydrazonamide analogs to assess their antibacterial and anti-yeast activities. These studies aim to identify specific structural elements that confer potent and selective activity against pathogenic microorganisms. For instance, modifications to the substituents on the pyridine ring or the hydrazonamide portion can significantly alter the compound's ability to inhibit bacterial growth or disrupt yeast cellular processes.

Analytical Chemistry Research on Picolinamidoxime

Picolinamidoxime as a Reagent for Spectrophotometric Determination

Spectrophotometry is a widely used analytical technique that relies on the measurement of the absorption of light by a chemical substance. Picolinamidoxime can be employed as a chromogenic reagent, reacting with specific metal ions to form colored complexes. The intensity of the color, which is directly proportional to the concentration of the metal ion, can then be measured using a spectrophotometer.

Complexation Chemistry for Analytical Sensing

The efficacy of Picolinamidoxime as a spectrophotometric reagent is rooted in its ability to form stable and colored coordination complexes with a variety of metal ions. The amidoxime (B1450833) group (-C(NH2)=NOH) and the pyridine (B92270) nitrogen atom act as donor sites, enabling the ligand to bind to a central metal ion in a bidentate or potentially tridentate fashion.

Research has shown that pyridine-2-amidoxime, another name for Picolinamidoxime, forms a stable complex with iron(III). In this complex, the ligand coordinates to the iron center, resulting in a distinctively colored solution suitable for spectrophotometric analysis. The formation of such complexes is influenced by factors such as pH, temperature, and the molar ratio of the ligand to the metal ion. The stability of these complexes is a critical factor for the sensitivity and accuracy of the analytical method.

The complexation reaction can be generalized as:

Mn+ + xL ⇌ [MLx]n+

Where Mn+ is the metal ion, L is the Picolinamidoxime ligand, and [MLx]n+ is the resulting metal-ligand complex. The stoichiometry of the complex (the value of x) depends on the coordination number of the metal ion and the reaction conditions.

The following table provides a hypothetical representation of the spectrophotometric characteristics of Picolinamidoxime complexes with various metal ions, based on the general behavior of similar amidoxime-containing ligands.

Metal IonWavelength of Maximum Absorbance (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Optimal pH
Iron(III)4805,2002.5 - 4.0
Copper(II)6203,8005.0 - 6.5
Cobalt(II)5104,5007.0 - 8.5
Nickel(II)5953,1006.0 - 7.5

Optimization of Spectrophotometric Methods

To develop a robust and reliable spectrophotometric method using Picolinamidoxime, several experimental parameters must be systematically optimized. This optimization process ensures maximum sensitivity, selectivity, and accuracy of the analysis.

Key parameters that require optimization include:

Wavelength of Maximum Absorbance (λmax): This is the wavelength at which the metal-Picolinamidoxime complex exhibits the highest absorbance. Measurements at λmax provide the greatest sensitivity and minimize deviations from Beer-Lambert's law.

pH of the Solution: The formation of metal-ligand complexes is highly dependent on the pH of the medium. The optimal pH range is one where the complex is most stable and the absorbance is maximal. This is often determined by studying the absorbance of the complex over a wide pH range.

Reagent Concentration: The concentration of Picolinamidoxime should be sufficient to ensure the complete complexation of the metal ion. A molar excess of the ligand is typically used to drive the reaction to completion.

Reaction Time and Temperature: The time required for the complex to form completely and the effect of temperature on the stability of the complex need to be investigated. An ideal method would have a rapid complexation time at room temperature.

Interference Studies: The selectivity of the method is crucial. The effect of other ions that may be present in the sample matrix on the absorbance of the target metal-Picolinamidoxime complex must be evaluated. Masking agents can sometimes be used to eliminate or reduce interferences.

The validation of an optimized spectrophotometric method involves assessing its linearity (adherence to Beer-Lambert's law), sensitivity (limit of detection and limit of quantification), precision (repeatability and reproducibility), and accuracy (recovery studies).

Electrochemical Sensing Applications Utilizing Picolinamidoxime

Electrochemical sensors are analytical devices that convert a chemical response into an electrical signal. Picolinamidoxime and its derivatives can be incorporated into the design of these sensors, particularly for the detection of metal ions. The chelating properties of the amidoxime group can be exploited to preconcentrate metal ions onto an electrode surface, thereby enhancing the sensitivity of the measurement.

Development of Electrochemical Biosensors Based on Picolinamidoxime

While direct research on Picolinamidoxime-based biosensors is limited, the principles of using amidoxime-functionalized materials in electrochemical sensors for metal ion detection provide a strong foundation for their potential development. A biosensor typically involves a biological recognition element, such as an enzyme or antibody, in close proximity to a transducer.

In a hypothetical Picolinamidoxime-based electrochemical biosensor for a specific metal ion, the Picolinamidoxime could be immobilized on an electrode surface. This modified electrode would then serve as the transducer. The biological recognition element could be an enzyme whose activity is either inhibited or enhanced by the target metal ion.

The sensing mechanism could proceed as follows:

The Picolinamidoxime-modified electrode selectively captures and concentrates the target metal ion from the sample solution.

The immobilized enzyme interacts with the captured metal ions.

The change in the enzyme's catalytic activity is monitored electrochemically. For example, if the enzyme catalyzes a reaction that produces an electroactive species, the current generated from the oxidation or reduction of this species would be altered in the presence of the metal ion.

The development of such a biosensor would involve several key steps:

Synthesis and characterization of Picolinamidoxime derivatives: To facilitate immobilization onto an electrode surface and enhance selectivity, the Picolinamidoxime molecule may need to be chemically modified.

Electrode modification: The synthesized Picolinamidoxime derivative would be attached to a suitable electrode material, such as glassy carbon or gold, using techniques like covalent bonding or electropolymerization.

Immobilization of the biological recognition element: The chosen enzyme or other biological component would be immobilized on the Picolinamidoxime-modified electrode.

Optimization and characterization of the biosensor: The performance of the biosensor would be evaluated in terms of its sensitivity, selectivity, response time, and stability.

The following table outlines the potential components and characteristics of a Picolinamidoxime-based electrochemical biosensor.

ComponentDescription
Analyte Target metal ion (e.g., Cu²⁺, Pb²⁺, Cd²⁺)
Recognition Element Enzyme inhibited or activated by the analyte (e.g., urease, acetylcholinesterase)
Transducer Electrode (e.g., glassy carbon) modified with a Picolinamidoxime derivative
Detection Principle Amperometric or potentiometric measurement of the change in enzyme activity
Potential Advantages High sensitivity due to preconcentration by the Picolinamidoxime ligand, and high selectivity conferred by the biological recognition element.

Theoretical and Computational Investigations of Picolinamidoxime

Quantum Chemical Characterization of Picolinamidoxime Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable tools for dissecting the electronic structure and predicting the reactivity of molecules. These calculations provide a fundamental understanding of how electrons are distributed within Picolinamidoxime, which directly influences its chemical behavior.

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical method widely employed to investigate the electronic structure of atoms, molecules, and condensed phases nih.govwikipedia.orgmaynoothuniversity.iestackexchange.com. It determines the properties of a many-electron system by using functionals of the electron density wikipedia.org. DFT calculations can accurately predict molecular geometries, charge distributions, bond orders, and orbital energies, providing a detailed picture of the molecule's electronic landscape maynoothuniversity.ieresearchgate.netnih.govmdpi.com. For Picolinamidoxime, DFT would be used to optimize its molecular geometry, analyze the distribution of electron density, and identify regions of high or low electron concentration, which are crucial for understanding its potential interactions and reaction pathways. The B3LYP functional, often combined with basis sets like 6-31G(d,p), is a common choice for such analyses researchgate.netfrontiersin.org.

Example Data Table: DFT Electronic Structure Parameters (Illustrative)

ParameterValue (eV or Å)Significance
Optimized Bond Length (C-N)[Specific Value]Indicates strength and nature of the bond.
Optimized Bond Angle (C=N-O)[Specific Value]Defines the molecule's spatial arrangement.
Partial Charge (Nitrogen atom)[Specific Value]Reveals electron distribution and potential nucleophilic/electrophilic sites.
Dipole Moment[Specific Value]Reflects molecular polarity and potential intermolecular interactions.

Reactivity Descriptors and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone for predicting molecular reactivity rsc.orguic.eduajchem-a.comcore.ac.uk. The HOMO represents the outermost electrons available for donation, indicating nucleophilic character, while the LUMO represents the lowest energy unoccupied orbital, signifying electrophilic character core.ac.uk. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of a molecule's reactivity; a smaller gap generally correlates with higher reactivity researchgate.netajchem-a.comwuxiapptec.compmf.unsa.badergipark.org.tr.

Applying FMO theory to Picolinamidoxime would involve calculating its HOMO and LUMO energies and visualizing their spatial distribution. This analysis can identify the most reactive sites for electrophilic or nucleophilic attack, predict the feasibility of various chemical reactions, and provide insights into its potential as a ligand or reactant researchgate.netajchem-a.com. Other reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, derived from these frontier orbitals, further quantify its chemical behavior researchgate.netnih.govajchem-a.commdpi.com.

Example Data Table: Frontier Molecular Orbital Analysis (Illustrative)

OrbitalEnergy (eV)Contribution to Reactivity
HOMO[Specific Value]Nucleophilic site indicator
LUMO[Specific Value]Electrophilic site indicator
HOMO-LUMO Gap[Specific Value]Overall reactivity metric

Computational Modeling of Picolinamidoxime-Ligand and Metal-Picolinamidoxime Interactions

Computational modeling techniques are essential for understanding how Picolinamidoxime might interact with other molecules, including ligands and metal ions, or biological targets.

Molecular Dynamics Simulations of Picolinamidoxime Systems

Molecular Dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time by numerically integrating Newton's equations of motion mdpi.comresearchgate.netnih.govmeilerlab.org. These simulations capture the dynamic behavior of systems, including conformational changes, solvent effects, and interactions between molecules mdpi.comresearchgate.netunifi.itmdpi.com. For Picolinamidoxime, MD simulations could be used to study its behavior in solution, its conformational flexibility, or its dynamic interactions with metal ions or biological macromolecules. Such simulations are vital for understanding how Picolinamidoxime might bind to targets or participate in dynamic processes mdpi.commeilerlab.org.

Docking Studies of Picolinamidoxime with Biological Targets

Molecular docking is an in silico technique used to predict the binding orientation and affinity of a ligand (like Picolinamidoxime) to a target molecule, typically a protein or DNA wikipedia.orgwuxiapptec.comdergipark.org.trmdpi.comresearchgate.netnih.govresearchgate.net. By simulating the interaction between Picolinamidoxime and a specific biological target, docking studies can identify potential binding sites, estimate binding energies, and suggest mechanisms of action. This is particularly relevant for exploring Picolinamidoxime's potential as a pharmaceutical agent or its role in biological processes. For instance, studies on similar compounds have explored docking with enzymes like acetylcholinesterase (AChE) or viral proteins wikipedia.orgwuxiapptec.comdergipark.org.trresearchgate.net.

Example Data Table: Molecular Docking Results (Illustrative)

Target ProteinBinding Affinity (kcal/mol)Key InteractionsPotential Role
[Target Name][Score Value][e.g., H-bonds, hydrophobic][e.g., Enzyme inhibition]
[Target Name][Score Value][e.g., H-bonds, hydrophobic][e.g., Receptor binding]

Prediction of Spectroscopic Signatures of Picolinamidoxime and Its Complexes

Computational methods can accurately predict the spectroscopic properties of Picolinamidoxime, aiding in the interpretation of experimental data and the characterization of its structure and complexes.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies, allowing for the assignment of characteristic IR absorption bands to specific functional groups within Picolinamidoxime, such as C=N, N-O, and C-H stretches nih.govresearchgate.netresearchgate.netscielo.org.zamasterorganicchemistry.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict 1H and 13C NMR chemical shifts. These predicted values can be compared with experimental spectra to confirm the molecular structure and purity nih.govresearchgate.netscielo.org.za.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic transitions and thus the UV-Vis absorption spectra of molecules. This can help in understanding the electronic conjugation and chromophoric properties of Picolinamidoxime and its potential complexes nih.govresearchgate.netscielo.org.za.

Example Data Table: Predicted Spectroscopic Signatures (Illustrative)

Spectroscopic TechniqueFunctional Group/BondPredicted Wavenumber/Chemical Shift (cm⁻¹ or ppm)Experimental Value (cm⁻¹ or ppm)
IRC=N stretch[Calculated Value][Observed Value]
IRN-O stretch[Calculated Value][Observed Value]
¹H NMRAromatic proton[Calculated Shift][Observed Shift]
¹³C NMRCarbonyl carbon[Calculated Shift][Observed Shift]
UV-Visπ→π* transition[Calculated λmax][Observed λmax]

Compound List:

Picolinamidoxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.